Enhanced Lipophilicity vs. Eugenol
The target compound exhibits a computed XLogP3‑AA value of 2.8 [1], which is 0.24 units higher than that of the closely related 4‑allyl‑2‑methoxyphenol (eugenol, XLogP3‑AA = 2.56) [2]. This increase in lipophilicity is attributable to the butyl‑substituted dioxolane ring replacing the allyl chain.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Eugenol (4‑allyl‑2‑methoxyphenol): 2.56 |
| Quantified Difference | Δ = +0.24 (∼9% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and oral bioavailability, making the target compound a more suitable candidate for cell‑based assays or in vivo studies where enhanced permeability is desired.
- [1] PubChem. (2025). 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol. PubChem CID 16005945. View Source
- [2] PubChem. (2025). Eugenol. PubChem CID 3314. View Source
